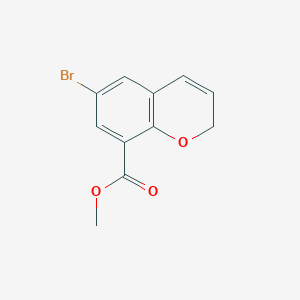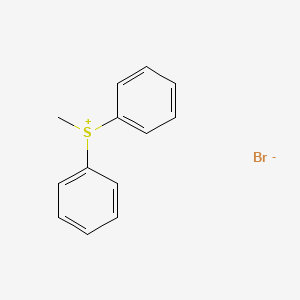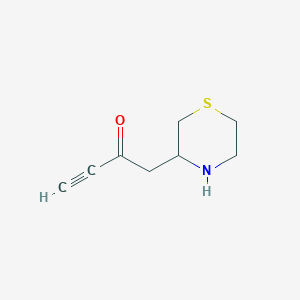amine](/img/structure/B13177887.png)
[1-(Adamantan-2-yl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-2-yl)ethylamine: is an organic compound that features an adamantane core, a unique and highly stable tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-2-yl)ethylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantan-2-ylmethanol with methylamine under acidic conditions to form the desired amine . Another approach involves the reductive amination of adamantan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(Adamantan-2-yl)ethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(Adamantan-2-yl)ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(Adamantan-2-yl)ethylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents .
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents, including antiviral drugs and neuroprotective agents .
Industry: In the industrial sector, 1-(Adamantan-2-yl)ethylamine is used in the synthesis of advanced materials, such as high-performance polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of 1-(Adamantan-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and stable framework that can enhance binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Adamantane: The parent compound, known for its stability and use in antiviral drugs like amantadine.
Memantine: A derivative used as a neuroprotective agent in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness: 1-(Adamantan-2-yl)ethylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
1-(2-adamantyl)-N-methylethanamine |
InChI |
InChI=1S/C13H23N/c1-8(14-2)13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3 |
Clé InChI |
KYFBJODZLRBIAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C2CC3CC(C2)CC1C3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


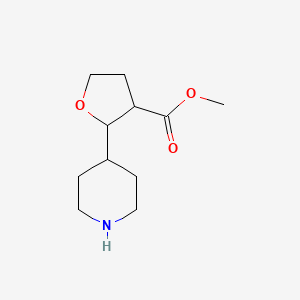
![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
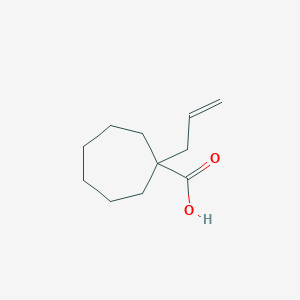

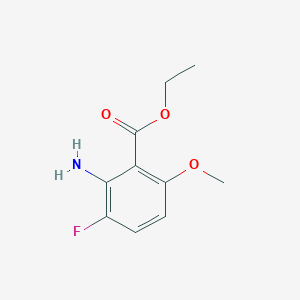
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)



